N-[(4-ethoxyphenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-ethoxyphenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethoxyphenyl group attached to a pyrazole ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Alkylation: The final step involves the alkylation of the pyrazole nitrogen with ethyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxyphenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, such as hydrazines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where halogens or other nucleophiles replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles like amines or thiols, basic conditions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydrazines.
Substitution: Halogenated or nucleophile-substituted pyrazole derivatives.
Scientific Research Applications
N-[(4-ethoxyphenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For instance, in medicinal applications, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxyphenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine
- N-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine
- N-[(4-fluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine
Uniqueness
N-[(4-ethoxyphenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C15H21N3O |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-ethyl-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C15H21N3O/c1-4-18-11-15(12(3)17-18)16-10-13-6-8-14(9-7-13)19-5-2/h6-9,11,16H,4-5,10H2,1-3H3 |
InChI Key |
CLPUXFJGKAQHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.